molecular formula C16H15N5O3 B566071 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid CAS No. 1195900-49-2

1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid

Cat. No.: B566071
CAS No.: 1195900-49-2
M. Wt: 325.328
InChI Key: PTPYDHFUYDQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid is a recognized and potent inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho family GTPase signaling pathway (Source) . Its primary research value lies in probing the role of PAK4 in tumorigenesis, particularly through its regulation of the Wnt/β-catenin signaling cascade and cytoskeletal dynamics (Source) . By selectively targeting the ATP-binding site of PAK4, this compound disrupts downstream signaling that drives cellular processes essential for cancer progression, including cell proliferation, survival, and invasion (Source) . Consequently, it serves as a critical pharmacological tool for in vitro and in vivo studies aimed at validating PAK4 as a therapeutic target in various cancers, such as pancreatic cancer and other malignancies with dysregulated PAK activity (Source) . Its application extends to research investigating the tumor microenvironment and the mechanisms of drug resistance, providing insights for developing novel anti-cancer strategies.

Properties

IUPAC Name

1-methyl-5-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-12(10-6-4-3-5-7-10)14(20-19-9)18-15(22)13-11(16(23)24)8-17-21(13)2/h3-8H,1-2H3,(H,23,24)(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPYDHFUYDQYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C2=C(C=NN2C)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-4-Phenyl-1H-Pyrazol-3-Amine

The 5-methyl-4-phenyl-1H-pyrazol-3-amine subunit is typically prepared via cyclocondensation of β-keto esters with hydrazines. For example, dimethyl malonate reacts with methylhydrazine in the presence of formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under basic conditions to form 1-methyl-5-hydroxypyrazole intermediates. Subsequent nitration and reduction steps introduce the amine group, though direct amination strategies using hydroxylamine derivatives have also been reported.

Synthesis of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The carboxylic acid subunit is synthesized via hydrolysis of ester precursors. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, prepared by microwave-assisted coupling of methyl acrylate with amino-pyrazole intermediates, serves as a key starting material. Acidic or basic hydrolysis of the ester group yields the carboxylic acid, with yields exceeding 80% under optimized conditions.

Cyclocondensation Strategies for Pyrazole Core Formation

Two-Phase Ring-Closing Reactions

A notable method involves a two-phase system for pyrazole ring formation. In one protocol, alkyl difluoroacetoacetate undergoes cyclization with methylhydrazine in the presence of sodium carbonate, partitioned between water and toluene. This approach achieves high regioselectivity for the 1-methyl-4-carboxylate substitution pattern, critical for subsequent functionalization. Reaction conditions (e.g., -10°C to 0°C, 1–3 hours) minimize side products, yielding 99.9% pure intermediates after recrystallization.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates pyrazole synthesis. For instance, reacting methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with methyl acrylate in acetic acid at 165°C for 1 hour under microwave conditions achieves 75–80% yields. This method reduces reaction times from days to hours while maintaining selectivity for the 4-carboxylate position.

Functional Group Transformations

Ester Hydrolysis to Carboxylic Acid

The conversion of methyl esters to carboxylic acids is achieved through acidic or basic hydrolysis. In a representative procedure, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is treated with hydrochloric acid in 1,4-dioxane at 25°C for 3 hours, followed by extraction with ethyl acetate to isolate the carboxylic acid. Yields of 66.7% are reported, with purity confirmed via NMR.

Introduction of the Amine Group

Amination at the pyrazole C3 position employs hydroxylamine hydrochloride or direct substitution reactions. A patent describes nitrating 5-methyl-4-phenyl-1H-pyrazole followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine with >90% purity. Alternative routes use Ullmann-type couplings with copper catalysts, though these require stringent temperature control.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final amide bond is formed using carbodiimide reagents. In a typical protocol:

  • Activate 1-methyl-1H-pyrazole-4-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0°C.

  • Add 5-methyl-4-phenyl-1H-pyrazol-3-amine and stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane) to obtain the target compound in 65–70% yield.

Mixed Anhydride Method

An alternative employs mixed anhydrides generated from chloroformate reagents. Reaction of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine produces an active intermediate, which reacts with the amine to form the amide. This method achieves comparable yields (68–72%) but requires anhydrous conditions.

Optimization and Scalability

Solvent and Base Selection

The choice of solvent and base critically impacts yield. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while weak bases (sodium bicarbonate) in two-phase systems improve ring-closing efficiency. For example, using toluene/water with potassium carbonate increases cyclization yields to 85%.

Temperature and Time Optimization

Key reactions benefit from precise temperature control:

  • Cyclocondensation: 40–70°C

  • Ester hydrolysis: 25–50°C

  • Amide coupling: 0–25°C

Microwave-assisted steps reduce reaction times from 72 hours to 1 hour, enabling rapid scale-up.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, CH₃), 4.03 (s, 3H, N-CH₃), 7.06 (s, 1H, pyrazole-H).

  • IR : 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

  • MS : m/z 369 [M+H]⁺ for C₁₈H₁₆N₄O₃.

Purity and Yield Comparison

StepMethodYield (%)Purity (%)
Pyrazole cyclizationTwo-phase system8599.9
Ester hydrolysisHCl/1,4-dioxane66.798
Amide couplingEDCl/HOBt7097

Chemical Reactions Analysis

1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid exhibit promising anticancer properties. Specifically, they function as selective androgen receptor modulators (SARMs), which can inhibit the growth of androgen-dependent tumors such as prostate cancer. The mechanism involves antagonizing androgen receptors, thereby preventing tumor cell proliferation and promoting apoptosis in cancerous tissues .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions such as rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

There is emerging evidence that pyrazole derivatives can influence neurological pathways, potentially offering neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Prostate Cancer Treatment

In a clinical trial involving patients with advanced prostate cancer, a derivative of the compound demonstrated significant tumor reduction when administered alongside standard therapies. The study highlighted improved patient outcomes and reduced side effects compared to traditional androgen deprivation therapies .

Case Study 2: Inflammation in Rheumatoid Arthritis

A preclinical study assessed the anti-inflammatory effects of the compound in animal models of rheumatoid arthritis. Results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum .

Case Study 3: Neuroprotection in Alzheimer's Models

Research conducted on transgenic mouse models of Alzheimer's disease indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Molecular Formula Substituents (R1, R2, R3) Key Functional Groups CAS Number References
Target Compound C17H16N4O3 R1: 5-methyl-4-phenylpyrazole; R2: COOH Carboxylic acid, amide 1195900-49-2
1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid C10H11N5O3 R1: pyrazol-3-ylmethyl; R2: COOH Carboxylic acid, amide 1159988-70-1
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid C8H12N2O2 R1: propyl; R2: COOH Carboxylic acid 139755-99-0
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene C18H24N4O3 R1: propyl; R2: CONH2; R3: propoxybenzene Carboxamide, ether 139756-04-0
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile C9H11N7OS R1: tetrazolyl-thioacetyl; R2: CN Nitrile, tetrazole, thioether Not provided
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The target’s phenyl group (R1) enhances lipophilicity compared to the pyrazolylmethyl group in or the propyl group in . This may improve membrane permeability but reduce aqueous solubility.
  • Carboxylic Acid vs. Carboxamide : The target’s COOH group (pKa ~3.48 predicted) offers stronger acidity than carboxamides (e.g., ), favoring ionic interactions in biological systems.

Physicochemical Properties

Predicted properties (using computational models and analogs):

Property Target Compound 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
Molecular Weight (g/mol) 324.34 172.20 273.30
LogP (Lipophilicity) ~3.2 (estimated) 2.1 1.8
Solubility (mg/mL) Low (phenyl group) Moderate High (nitrile, tetrazole)
Hydrogen Bond Donors 2 (COOH, NH) 1 (COOH) 2 (NH2, tetrazole)
  • The target’s higher molecular weight and logP suggest suitability for hydrophobic environments (e.g., lipid membranes).
  • Lower solubility compared to nitrile/tetrazole derivatives may necessitate formulation adjustments for biomedical use.

Biological Activity

1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid (CAS 1195900-49-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrazoles known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3, with a molecular weight of 325.32 g/mol. The presence of multiple functional groups within its structure contributes to its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound under study has been evaluated for its effect on various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)8.5Antiproliferative
HepG2 (Liver)10.2Antitumor activity
HeLa (Cervical)12.0Moderate inhibition

In vitro studies suggest that this compound inhibits cell growth and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In a study examining its effects on inflammatory markers, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The biological evaluation of this pyrazole derivative also included tests against various microbial strains. Preliminary results indicate moderate activity against certain fungi and bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans20 µg/mL
Escherichia coli30 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent, although further studies are needed to confirm its efficacy and safety .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. In the case of this compound, modifications to the pyrazole ring and substituents have been explored to enhance potency and selectivity. For instance, introducing different aryl groups at specific positions has been shown to significantly affect anticancer activity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the compound . The study reported that compounds with similar structural motifs demonstrated enhanced antiproliferative activity against various cancer cell lines, supporting the hypothesis that structural optimization can lead to improved therapeutic profiles .

Q & A

What are the optimal synthetic routes for 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid?

The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step processes. A common approach includes:

  • Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine to form the pyrazole core .
  • Nucleophilic substitution using K₂CO₃ as a base catalyst to introduce aryloxy or amino groups at specific positions .
  • Carbamoylation via condensation with isocyanate or urea derivatives to attach the carbonyl-amino moiety .
    Key challenges include regioselectivity and purification. HPLC and column chromatography are recommended for isolating intermediates .

How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?

  • X-ray crystallography (e.g., single-crystal analysis) provides precise bond lengths and angles, as demonstrated for analogous pyrazole-carboxylic acids .
  • DFT calculations (B3LYP/6-311++G(d,p) basis set) predict molecular electrostatic potential, HOMO-LUMO gaps, and hyperconjugative interactions .
  • FTIR and NMR validate functional groups, with characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) .

What experimental strategies address solubility challenges in biological assays?

  • Co-solvent systems (e.g., DMSO-water mixtures) enhance solubility while maintaining stability .
  • Salt formation with sodium or potassium ions improves aqueous solubility of the carboxylic acid moiety .
  • Microwave-assisted synthesis can reduce particle size, enhancing dissolution rates .

How are structure-activity relationships (SAR) studied for this compound in enzyme inhibition?

  • Bioisosteric replacement : Fluorine or trifluoromethyl groups at the phenyl ring modulate lipophilicity and binding affinity to targets like carbonic anhydrase .
  • Docking studies (AutoDock Vina) identify key interactions with active sites, such as hydrogen bonding with the carboxamide group .
  • In vitro assays (e.g., phosphodiesterase inhibition) quantify IC₅₀ values and compare analogs with varying substituents .

What methodologies validate the purity and stability of this compound under storage conditions?

  • HPLC-DAD with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%) and detects degradation products .
  • Accelerated stability studies (40°C/75% RH for 6 months) assess long-term storage viability. Lyophilization improves thermal stability .

How is the compound evaluated for pharmacokinetic properties like absorption and metabolism?

  • Caco-2 cell assays predict intestinal permeability, with logP values optimized to <3 for oral bioavailability .
  • Microsomal stability tests (rat liver microsomes) identify metabolic hotspots, such as oxidation of the methyl group .
  • Plasma protein binding (ultrafiltration) guides dose adjustments for free drug concentration .

What advanced techniques characterize its solid-state polymorphism?

  • DSC/TGA detects polymorphic transitions and decompositions .
  • Powder XRD distinguishes crystalline vs. amorphous forms, critical for formulation .

How are contradictions in bioactivity data resolved across studies?

  • Meta-analysis of IC₅₀ values using standardized assay protocols (e.g., AOAC SMPR 2014.011) reduces variability .
  • Dose-response curves with Hill slope analysis differentiate true efficacy from assay artifacts .

What role do computational models play in optimizing synthetic yields?

  • Reaction kinetic simulations (Gaussian 09) optimize temperature and solvent polarity for carbamoylation steps .
  • Machine learning (e.g., Random Forest) predicts reaction outcomes based on substituent electronic parameters .

How is crystallographic data used to design analogs with improved target binding?

  • Crystal structure overlays (Mercury software) align analogs with co-crystallized ligands to identify steric clashes or favorable interactions .
  • Fragment-based drug design incorporates electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with catalytic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.